{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
Overview
Description
“{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol” is a cyclic secondary amine . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C14H18F3NO/c1-18-8-2-3-11(9-19)13(18)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13,19H,2-3,8-9H2,1H3 .Scientific Research Applications
The scientific research applications of "{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol" span across various fields, particularly focusing on energy conservation, environmental protection, and advancements in chemical synthesis. This compound's unique properties and reactivity make it a subject of interest in developing innovative solutions for energy and material science.
Energy Conservation and Environmental Protection
A notable application involves the thermal energy transport system by synthesis and decomposition reactions of methanol, aiming at energy conservation and global environment protection. Research has focused on a two-step liquid-phase methanol synthesis process starting with carbonylation of methanol to methyl formate, followed by hydrogenolysis. This process recovers wasted or unused discharged heat from industrial sources for thermal energy demands in residential and commercial areas through chemical reactions. Innovations include the development of low-temperature decomposition and synthetic catalysts, liquid-phase reactor design, and simulation of energy transport efficiency, demonstrating potential for an innovative energy transfer system (Liu et al., 2002).
Chemical Synthesis and Catalyst Development
Research on the synthesis and evaluation of ligands for D2-like receptors, where arylcycloalkylamines such as phenyl piperidines and their arylalkyl substituents constitute key pharmacophoric groups, highlights another application. This includes exploring the contributions of specific pharmacophoric groups to the potency and selectivity of synthesized agents at D2-like receptors. Preliminary observations suggest complex structure-activity relationships, indicating the importance of composite structure for selectivity and potency at these receptors (Sikazwe et al., 2009).
Mechanism of Action
Target of action
Many compounds interact with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of action
The compound binds to its target, which can either activate or inhibit the target’s function. This interaction can lead to changes in the cell’s behavior or responses .
Biochemical pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to inflammation, thereby reducing symptoms of an inflammatory disease .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). These properties can greatly affect the compound’s effectiveness and safety .
Result of action
The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. For example, a compound might relieve symptoms of a disease, slow the progression of a disease, or cure a disease .
Action environment
Various factors can influence the action of a compound, including the pH of the environment, the presence of other compounds, and the individual’s overall health status .
Properties
IUPAC Name |
[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-18-8-2-3-11(9-19)13(18)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13,19H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZHTFMWFSPRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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